molecular formula C14H12 B048381 9,10-Dihydrophenanthrene CAS No. 776-35-2

9,10-Dihydrophenanthrene

Cat. No. B048381
CAS RN: 776-35-2
M. Wt: 180.24 g/mol
InChI Key: XXPBFNVKTVJZKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Preparation of Derivatives : Suzuki et al. (2000) describe the preparation of 9,10-Dihydrophenanthrene derivatives with different electron-donating and/or -accepting groups, highlighting the effects of substituents on the molecular structure (Suzuki et al., 2000).
  • Palladium-Mediated Synthesis : A palladium-catalyzed synthesis method was investigated by Lan et al. (2010), proposing an alternative mechanism through an intramolecular Heck reaction, offering insights into the synthesis process of this compound (Lan et al., 2010).
  • Transition-Metal-Free Protocol : Bhojgude et al. (2014) reported a mild, general, and transition-metal-free protocol for synthesizing 9,10-Dihydrophenanthrenes, demonstrating an efficient cascade reaction (Bhojgude et al., 2014).

Molecular Structure Analysis

The molecular structure of 9,10-Dihydrophenanthrene has been extensively studied, revealing interesting aspects such as bond lengths influenced by electron-donating and -accepting groups and the overall molecular geometry. The precise structures determined by X-ray analyses are pivotal in understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

  • Rhodium-Catalyzed Synthesis : Gao et al. (2020) developed an efficient one-pot synthesis of multisubstituted 9,10-Dihydrophenanthrenes, highlighting the role of rhodium-catalyzed C-H activation in the reaction process (Gao et al., 2020).
  • Asymmetric Synthesis : Suzuki et al. (2012) developed a novel method for asymmetric synthesis of chiral 9,10-Dihydrophenanthrenes, using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols (Suzuki et al., 2012).

Physical Properties Analysis

The physical properties of 9,10-Dihydrophenanthrene, such as melting and boiling points, solubility, and crystal structure, are crucial in determining its suitability for various applications. These properties are influenced by the molecular structure and the presence of substituents.

Chemical Properties Analysis

  • Photoluminescent Properties : Yamamoto et al. (2004) synthesized Poly(9,10-Dihydrophenanthrene-2,7-diyl)s, showcasing their high quantum yields in photoluminescence, which is significant for applications in material science (Yamamoto et al., 2004).
  • Reactivity and Functionalization : The reactivity of 9,10-Dihydrophenanthrene towards various reagents and under different conditions is a key aspect of its chemical properties. This includes its behavior in electrophilic and nucleophilic reactions, and its ability to undergo functionalization.

Scientific Research Applications

1. Synthesis of Phenanthrene Derivatives

  • Application Summary: 9,10-Dihydrophenanthrene is used in the synthesis of phenanthrene derivatives, which are important in various industrial and biomedical applications .
  • Methods of Application: A new approach to synthesize 9,10-dihydrophenanthrene, alkyl phenanthrene, and octa-hydrophenanthrene has been developed via a palladium-catalyzed Heck reaction followed by Reverse Diels-Alder reaction of formaldehyde elimination .
  • Results or Outcomes: This procedure is useful for the synthesis of homologous compounds with a suitable starting material .

2. Anti-SARS-CoV-2 Activity

  • Application Summary: 9,10-Dihydrophenanthrene derivatives have shown potential anti-SARS-CoV-2 activity .
  • Methods of Application: The study used a 2D QSAR technique, ADMET analysis, molecular docking, and dynamic simulations to sort and evaluate the performance of thirty-nine bioactive analogues of 9,10-dihydrophenanthrene .
  • Results or Outcomes: The study identified new molecules with good inhibitory activity values against severe acute respiratory syndrome coronavirus 2 (SARS CoV-2) .

3. Photoclick Reagent

  • Application Summary: 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid, a derivative of 9,10-Dihydrophenanthrene, is used as a photoclick reagent mediated by visible light for bioorthogonal reactions .
  • Methods of Application: This compound is used in reactions with an electron-rich vinyl ether (VE) functionality for increased spatiotemporal control within biological applications .
  • Results or Outcomes: This method provides a new way to control reactions in biological systems .

4. Synthesis of Polynuclear Aromatic Hydrocarbons

  • Application Summary: 9,10-Dihydrophenanthrene is used in the synthesis of polynuclear aromatic hydrocarbons .
  • Methods of Application: The synthesis is achieved via a palladium-catalyzed Heck reaction followed by Reverse Diels-Alder reaction of formaldehyde elimination .
  • Results or Outcomes: The reported methods are useful for the synthesis of higher homologous of polynuclear aromatic hydrocarbons .

5. Antimicrobial Agents

  • Application Summary: Highly congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles have been synthesized and evaluated as antimicrobial agents .
  • Methods of Application: The synthesis of these compounds is achieved via one-pot multi-component reactions of aldehydes, malononitrile, 1-tetralone, and ammonium acetate .
  • Results or Outcomes: The synthesized compounds have shown good antimicrobial activity .

6. Inhibitors of SARS-CoV-2-3CL pro

  • Application Summary: 9,10-Dihydrophenanthrene derivatives have been identified as potential inhibitors of SARS-CoV-2-3CL pro .
  • Methods of Application: The study used contour maps generated by CoMFA and CoMSIA models to rationalize the favorable structural field properties of 9,10-dihydrophenanthrene derivatives .
  • Results or Outcomes: The study identified new molecules with good inhibitory activity values against SARS-CoV-2-3CL pro .

Safety And Hazards

While specific safety and hazards information for 9,10-Dihydrophenanthrene is not available in the search results, it’s generally advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In the event of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

9,10-dihydrophenanthrene
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InChI

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XXPBFNVKTVJZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID20228264
Record name 9,10-Dihydrophenanthrene
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Molecular Weight

180.24 g/mol
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Physical Description

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS]
Record name 9,10-Dihydrophenanthrene
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Vapor Pressure

0.000443 [mmHg]
Record name 9,10-Dihydrophenanthrene
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Product Name

9,10-Dihydrophenanthrene

CAS RN

776-35-2
Record name 9,10-Dihydrophenanthrene
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Synthesis routes and methods

Procedure details

In a flask fitted with an air-cooled condenser was added 2-amino-7-nitrofluorene (2.26 grams), ethylene dichloride (25.0 grams) and trichloromethylchloroformate (1.98 grams). The reaction mixture was heated on a steam bath for about 16 hours before the hot mixture was filtered and the solids washed with ethylene dichloride (25 grams). To the combined filtrate was added hot isooctane (50 grams) and the resulting solution allowed to cool to room temperature. The crystals were filtered off, washed with isooctane, and dried at 100° C. to produce 0.98 gram of a yellow solid, m.p. 198°-200° C. A second crop of solid was obtained by evaporation of the filtrate down to 20 mL and the addition of isooctane (100 mL). This solid was digested at 80° C. for 1 hour before it was filtered off and washed with additional isooctane to give 1.38 grams, m.p. 188°-192° C. A total yield of 2.36 grams (93%) was obtained. This product, 7-nitro-2-fluorenylisocyanate, contained some yellow infusible solids, but was still useable. In similar fashion was made 4'-nitrostilbene-4-isocyanate, having m.p. 170° C. (98% yield). These nonlineaphores are preferred on the basis of theoretical calculations, μβ being larger for these than for 4'-nitrobiphenyl-4-isocyanate. The corresponding nitroisocyanates of biphenyl, phenanthrene, dihydrophenanthrene, and naphthalene are synthesized similarly.
Name
7-nitro-2-fluorenylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4'-nitrostilbene-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4'-nitrobiphenyl-4-isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4,950
Citations
N Zhao, G Yang, Y Zhang, L Chen… - Natural product …, 2016 - Taylor & Francis
A new 9,10-dihydrophenanthrene,1,5-dihydroxy-3,4,7-trimethoxy-9,10-dihydrophenanthrene (1) was isolated and identified from the whole plants of Dendrobium moniliforme, as well as …
Number of citations: 62 www.tandfonline.com
T Sekine, N Fukasawa, I Murakoshi, N Ruangrungsi - Phytochemistry, 1997 - Elsevier
A 9,10.DIHYDROPHENANTHRENE FROM ASPARAGUS Page 1 Pergamon PII : S0031-9422(96)01P379-1 Phytochemistry, Vol. 44, No. 4, pp. 763-764, 1997 Copyright © 1997 Elsevier Science Ltd …
Number of citations: 84 www.sciencedirect.com
MH Sun, XJ Ma, SY Shao, SW Han, JW Jiang… - Phytochemistry, 2021 - Elsevier
Thirteen undescribed phenanthrene and bibenzyl derivatives, named blestanols AM, including one pair of biphenanthrene enantiomers, two bis 9,10-dihydrophenanthrene ethers, five …
Number of citations: 28 www.sciencedirect.com
SM Resnick, DT Gibson - Applied and environmental microbiology, 1996 - Am Soc Microbiol
The oxidation of 9,10-dihydroanthracene and 9,10-dihydrophenanthrene was examined with mutant and recombinant strains expressing naphthalene dioxygenase from Pseudomonas …
Number of citations: 35 journals.asm.org
M Della Greca, A Fiorentino, P Monaco, L Previtera… - …, 1995 - academia.edu
EFFUSIDES IV: 9,10-DIHYDROPHENANTHRENE GLUCOSIDES FROM Page 1 Pergamon 0031-9422(95)00287-1 Phytochemistry, Vol. 40, No. 2, pp. 533 535, 1995 Copyright © 1995 …
Number of citations: 60 www.academia.edu
XY Guo, J Wang, NL Wang, S Kitanaka… - Journal of Asian …, 2007 - Taylor & Francis
Three new 9,10-dihydrophenanthrene derivatives named phoyunnanins A–C, together with six known 9,10-dihydrophenanthrene constituents, 4,4′,7,7′-tetrahydroxy-2,2′-dimethoxy…
Number of citations: 77 www.tandfonline.com
Y Dong, H Zhu, X Cao, YP Han, HY Zhang… - Chemical Engineering …, 2020 - Elsevier
It is a very important task of searching for novel hole-transporting materials (HTMs), along with effective building blocks, on the way towards commercialization of the perovskite solar …
Number of citations: 16 www.sciencedirect.com
D Zhou, G Chen, YP Ma, CG Wang, B Lin… - Journal of natural …, 2019 - ACS Publications
A phytochemical investigation of the aqueous EtOH extract of Bletilla striata tubers afforded 34 phenanthrene and 9,10-dihydrophenanthrene derivatives, including four new compounds…
Number of citations: 30 pubs.acs.org
E Boyland, P Sims - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
9, 10-Epoxy-9, 10-dihydrophenanthrene is converted by rats into trans-9, 10-dihydro-9, 10-dihydroxyphenanthrene and its conjugates and into N-acetyl-S-(9, 10-dihydro-9-hydroxy-10-…
Number of citations: 71 www.ncbi.nlm.nih.gov
R Billmers, RL Brown, SE Stein - International journal of …, 1989 - Wiley Online Library
Kinetic studies of the transfer of hydrogen from 9,10‐dihydrophenanthrene to anthracene were done at 350C in the liquid phase. Principal products were phenanthrene and 9,10‐…
Number of citations: 30 onlinelibrary.wiley.com

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